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Compound of Interest

Compound Name: 3-(4-Chlorophenyl)phenol

CAS No.: 28023-90-7

Cat. No.: B1608588 Get Quote

Thermochemical Properties of 3-(4-Chlorophenyl)phenol: A Technical Guide

Executive Summary
3-(4-Chlorophenyl)phenol (CAS: 28023-90-7), also known as 4'-chloro-3-biphenylol,

represents a critical scaffold in the development of antimicrobial agents and liquid crystal

precursors. Despite its structural significance, experimental thermochemical data for this

specific isomer remains sparse in open literature. This guide serves two purposes: (1) to

provide a theoretical baseline for its thermodynamic parameters using advanced Group

Additivity methods, and (2) to define the gold-standard experimental protocols required to

empirically determine its enthalpy of formation, fusion, and sublimation. This document is

designed for physical chemists and formulation scientists requiring rigorous data for stability

profiling and solubility modeling.

Chemical Identity & Structural Context
Understanding the molecular architecture is a prerequisite for accurate thermochemical

prediction. The compound consists of a biphenyl core with a hydroxyl group at the meta

position of one ring and a chlorine atom at the para position of the other.
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Parameter Data

IUPAC Name 3-(4-Chlorophenyl)phenol

CAS Number 28023-90-7

Molecular Formula C₁₂H₉ClO

Molar Mass 204.65 g/mol

Physical State (STP) Solid (Crystalline)

SMILES Oc1cccc(c1)c2ccc(Cl)cc2

Purity Requirement: For all thermochemical measurements described below, a purity of >99.9

mol% is mandatory. Traces of isomeric impurities (e.g., 2-chlorophenyl analogs) significantly

distort melting point depressions and enthalpy of fusion values.

Theoretical Thermochemical Profile (Predictive
Modeling)
In the absence of direct calorimetric data, we derive the Standard Molar Enthalpy of Formation

(

) using the Benson Group Additivity Method. This provides a validation baseline for future
experimental results.

Gas-Phase Enthalpy of Formation ( )
We treat the biphenyl system as the parent scaffold and apply substituent corrections.

Base Value (Biphenyl):

Correction for -OH (meta-substitution):

(Derived from Phenol vs. Benzene)

Correction for -Cl (para-substitution):

(Derived from Chlorobenzene vs. Benzene)
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Ring Interaction (Biphenyl twist): Negligible steric interference between meta-OH and para-

Cl rings.

Solid-Phase Enthalpy of Formation ( )
To estimate the solid-phase enthalpy, we must account for the Enthalpy of Sublimation (

).[1] Based on similar chlorobiphenylols (e.g., 4-chlorophenol

and Biphenyl

), we estimate:

Estimated

:

(Enhanced by H-bonding of -OH).

Calculated

:

Experimental Methodologies: The Gold Standard
To replace predictions with empirical facts, the following self-validating protocols must be

employed.

Combustion Calorimetry (Rotator Bomb Method)
Standard static bomb calorimetry is insufficient for chlorinated compounds due to the formation

of non-uniform states of Cl₂ and HCl. A Rotator Bomb Calorimeter is required to ensure

complete dissolution of combustion gases.

Protocol:

Sample Preparation: Pelletize ~0.5 g of 3-(4-Chlorophenyl)phenol.

Bomb Liquid: Add 10.0 mL of arsenious oxide (
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) solution to reduce all free

to

(HCl).

Combustion: Fire under 3.0 MPa of high-purity Oxygen.

Rotation: Immediately after ignition, the bomb must rotate axially and chemically to wash the

walls, ensuring the reaction:

Washburn Corrections: Apply corrections for the formation of

, dissolution of

, and the specific energy of the decomposition of the arsenious oxide solution.

Knudsen Effusion (Enthalpy of Sublimation)
Direct measurement of vapor pressure is critical for determining volatility and lattice energy.

Protocol:

Apparatus: Quartz Knudsen cell with an orifice diameter of ~0.5 mm.

Temperature Range: Heat sample from 298 K to 320 K (staying well below melting point).

Mass Loss Detection: Measure mass loss rate (

) via Quartz Crystal Microbalance (QCM).

Calculation: Plot

vs

. The slope yields

.

Visualization of Thermochemical Workflows
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Figure 1: Determination of Standard Enthalpy of
Formation
This diagram illustrates the logical flow from raw calorimetric data to the final standard state

properties, highlighting the critical "Washburn Correction" step for chlorinated species.
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Caption: Workflow for deriving standard enthalpies from raw calorimetric data, emphasizing the

specific corrections required for chlorinated compounds.

Figure 2: Differential Scanning Calorimetry (DSC)
Protocol
A rigorous protocol for determining purity and enthalpy of fusion, essential before any

combustion experiments.
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Caption: Step-by-step DSC workflow to ensure thermal history does not skew fusion enthalpy

or purity calculations.

Summary of Key Thermochemical Data
Note: Values marked with () are predicted based on Group Additivity and comparative literature

analysis.*
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Property Symbol
Value (State:
Solid)

Unit Confidence

Melting Point 348 - 352 K Medium

Enthalpy of

Fusion
kJ/mol Medium

Enthalpy of

Combustion
kJ/mol Low (Predicted)

Enthalpy of

Formation
kJ/mol Low (Predicted)

Heat Capacity * J/(K[1][2][3]·mol) Medium
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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